molecular formula C14H12O B101938 Stilbene oxide CAS No. 17619-97-5

Stilbene oxide

Cat. No.: B101938
CAS No.: 17619-97-5
M. Wt: 196.24 g/mol
InChI Key: ARCJQKUWGAZPFX-UHFFFAOYSA-N
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Description

Stilbene oxide, also known as trans-1,2-diphenylethylene oxide, is an organic compound with the molecular formula C14H12O. It is a colorless crystalline solid that is used in various chemical reactions and industrial applications. This compound is a derivative of stilbene, a compound that consists of two phenyl groups connected by an ethylene bridge. The oxide form is created by the epoxidation of stilbene, resulting in a three-membered epoxide ring.

Mechanism of Action

A deep understanding of the molecular mechanisms of stilbenes on anti-obesity would be useful . This includes several pathways involved in regulation of fat metabolism affected by stilbenes, such as adipogenesis, lipogenesis, lipolysis, thermogenesis, and gut microbiota .

Safety and Hazards

Stilbene oxide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and causes serious eye irritation . Avoid dust formation, breathing mist, gas or vapours, contacting with skin and eye .

Future Directions

With the development of scientific tools, sophisticated equipment, and a better understanding of the disease pathogenesis at the molecular level, the stilbene scaffold has moved innovation in science . This paper mainly focuses on the stilbene-based compounds beyond resveratrol, which are particularly attractive due to their biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Stilbene oxide can be synthesized through the epoxidation of stilbene. One common method involves the use of peracids, such as meta-chloroperoxybenzoic acid (mCPBA), in an organic solvent like dichloromethane. The reaction typically proceeds at room temperature and yields trans-stilbene oxide as the major product .

Industrial Production Methods: In industrial settings, this compound is often produced using more scalable methods. One such method involves the use of molecular oxygen and a catalyst, such as cobalt oxide supported on reduced graphene oxide. This method allows for the epoxidation of stilbene under moderate conditions and shorter reaction times .

Chemical Reactions Analysis

Types of Reactions: Stilbene oxide undergoes various chemical reactions, including:

    Oxidation: this compound can be further oxidized to form phenanthrene derivatives through a photocyclization reaction.

    Reduction: The epoxide ring in this compound can be reduced to form dihydroxy derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: this compound can undergo nucleophilic substitution reactions, where the epoxide ring is opened by nucleophiles such as amines or thiols, leading to the formation of various substituted products.

Common Reagents and Conditions:

    Oxidation: Iodine, TEMPO, UV light.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: Phenanthrene derivatives.

    Reduction: Dihydroxy derivatives.

    Substitution: Substituted stilbene derivatives.

Comparison with Similar Compounds

  • Resveratrol
  • Pterostilbene
  • Combretastatin A-4
  • Oxyresveratrol
  • Piceatannol

Properties

IUPAC Name

2,3-diphenyloxirane
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H12O/c1-3-7-11(8-4-1)13-14(15-13)12-9-5-2-6-10-12/h1-10,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARCJQKUWGAZPFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(O2)C3=CC=CC=C3
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H12O
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DSSTOX Substance ID

DTXSID20937561
Record name 2,3-Diphenyloxirane
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Molecular Weight

196.24 g/mol
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Physical Description

White crystals; [Aldrich MSDS]
Record name trans-Stilbene oxide
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CAS No.

17619-97-5, 1689-71-0, 1439-07-2
Record name Stilbene oxide
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Synthesis routes and methods I

Procedure details

To a rapidly stirred solution of a sulphide of formula (D) wherein Ra is CH2OCH3 and Rb is H (1 equivalent, 80 mg, 0.33 mmol), rhodium (II) acetate dimer (1 mol %, 1.5 mg, 0.003 mmol), benzyltriethylammonium chloride (20 mol %, 15 mg, 0.066 mmol) and benzaldehyde (35 mg, 0.33 mmol) in anhydrous acetonitrile (1 cm3) was added the tosyl hydrazone salt (1.5 equivalents, 147 mg, 0.495 mmol). The heterogeneous mixture was stirred rapidly at room temperature to facilitate even dispersion of the solid, then held at 30° C. (bath temperature) for 32 hours. The mixture was then cooled and ethyl acetate/water (0.5 cm3+0.5 cm3) added. The organic phase was removed and the aqueous phase extracted with ethyl acetate (2×0.5 cm3). The combined organic extracts were then dried over sodium sulphate, filtered and concentrated in vacuo. The residue was purified on silica, eluting with 0-25% DCM/petrol, to give stilbene oxide as a white solid (38 mg, 59%) and as a >98:2 mixture (trans:cis) of diastereoisomers; enantiomeric excess 93% (R, R major) as determined by chiral HPLC (see conditions below). The NMR data for this compound is reported above.
[Compound]
Name
sulphide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( D )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
35 mg
Type
reactant
Reaction Step Three
[Compound]
Name
tosyl hydrazone
Quantity
147 mg
Type
reactant
Reaction Step Four
Name
ethyl acetate water
Quantity
0.5 mL
Type
reactant
Reaction Step Five
Quantity
15 mg
Type
catalyst
Reaction Step Six
Quantity
1 mL
Type
solvent
Reaction Step Seven
Quantity
1.5 mg
Type
catalyst
Reaction Step Eight
Yield
59%

Synthesis routes and methods II

Procedure details

To a mixture of rhodium (II) acetate (0.0021 g), dichloromethane (4 ml) and benzaldehyde (0.051 ml) was added 1-methoxy-4-methylthiobenzene (0.0036 ml). To this mixture was added, with stirring, a solution of phenyldiazomethane (1 mmol in tert-butylmethyl ether (8 ml)) over 19 hours. The reaction mixture was stirred or a further 5 hours after which the mixture was allowed to stand at room temperature for 2 days. The solvent was removed in vacuo and the residue chromatographed on silica using dichloromethane:hexane 2:3 as eluant. The title compound was obtained as a colourless oil (0.0713 g, 22.6% yield).
Quantity
0.0036 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
0.051 mL
Type
reactant
Reaction Step Three
Quantity
0.0021 g
Type
catalyst
Reaction Step Three
Quantity
4 mL
Type
solvent
Reaction Step Three
Name
Yield
22.6%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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